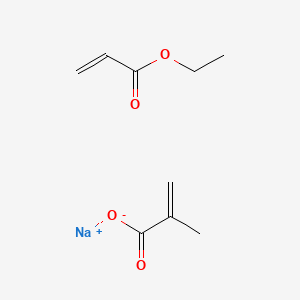
Sodium;ethyl prop-2-enoate;2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;ethyl prop-2-enoate;2-methylprop-2-enoate is a chemical compound with the molecular formula C₉H₁₃NaO₄ and a molecular weight of 208.187 g/mol . . This compound is used primarily in industrial applications.
Preparation Methods
The synthesis of sodium;ethyl prop-2-enoate;2-methylprop-2-enoate involves the polymerization of 2-propenoic acid, ethyl ester with 2-methyl-2-propenoic acid in the presence of sodium . The reaction conditions typically include the use of acetic acid and benzoyl peroxide as initiators . Industrial production methods often involve bulk polymerization or polymerization in a solvent at a controlled temperature .
Chemical Reactions Analysis
Sodium;ethyl prop-2-enoate;2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can also occur, although specific reagents and conditions are required.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include acetic acid, benzoyl peroxide, and other polymerization initiators . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sodium;ethyl prop-2-enoate;2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used in the synthesis of various polymers and copolymers.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential medical applications.
Mechanism of Action
The mechanism of action of sodium;ethyl prop-2-enoate;2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through polymerization reactions, where it forms long chains of repeating units . These reactions are initiated by specific reagents and conditions, leading to the formation of polymers with unique properties.
Comparison with Similar Compounds
Sodium;ethyl prop-2-enoate;2-methylprop-2-enoate can be compared with other similar compounds, such as:
Ethyl acrylate: Similar in structure but differs in its polymerization properties.
Methyl methacrylate: Another related compound with different applications and properties.
Itaconic acid: Used in similar industrial applications but has distinct chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Properties
CAS No. |
100218-77-7 |
|---|---|
Molecular Formula |
C9H13NaO4 |
Molecular Weight |
208.19 g/mol |
IUPAC Name |
sodium;ethyl prop-2-enoate;2-methylprop-2-enoate |
InChI |
InChI=1S/C5H8O2.C4H6O2.Na/c1-3-5(6)7-4-2;1-3(2)4(5)6;/h3H,1,4H2,2H3;1H2,2H3,(H,5,6);/q;;+1/p-1 |
InChI Key |
VTKYVJNLHRYFQD-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C=C.CC(=C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















